

# **Application Notes and Protocols: Biomarker Analysis for DNL343 Treatment Response**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNL343    |           |
| Cat. No.:            | B12390914 | Get Quote |

#### Introduction

**DNL343** is an investigational, brain-penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR). [1][2][3] The ISR is a fundamental cellular signaling network that becomes activated under various stress conditions, including the accumulation of misfolded proteins, which is a pathological hallmark of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). [4][5] Chronic activation of the ISR can suppress global protein synthesis, contribute to the formation of toxic protein aggregates like TDP-43, and ultimately lead to neuronal death.[6][7] **DNL343** aims to counteract this by activating eIF2B, thereby inhibiting the ISR, restoring normal protein synthesis, and promoting neuronal survival.[6][8]

Monitoring the biological activity of **DNL343** in preclinical and clinical settings is crucial for understanding its pharmacodynamic effects and therapeutic potential. This document provides detailed protocols for analyzing key biomarkers associated with **DNL343**'s mechanism of action and its downstream effects on neurodegeneration. These assays are designed for researchers, scientists, and drug development professionals investigating ISR modulators. While the Phase 2/3 HEALEY ALS Platform Trial for **DNL343** did not meet its primary endpoints for efficacy, the biomarker data and methodologies from its development are invaluable for future research into targeting the ISR pathway.[9][10]

# Mechanism of Action: The Integrated Stress Response (ISR)



#### Methodological & Application

Check Availability & Pricing

The ISR is a convergent signaling pathway activated by at least four different stress-sensing kinases (PERK, GCN2, PKR, HRI).[5][11] Upon activation, these kinases phosphorylate the alpha subunit of eIF2 (eIF2 $\alpha$ ). Phosphorylated eIF2 $\alpha$  acts as a competitive inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B.[12] This inhibition leads to a decrease in global protein synthesis but allows for the preferential translation of specific mRNAs, most notably the transcription factor ATF4 (Activating Transcription Factor 4).[5] ATF4 then drives the expression of a suite of genes involved in stress adaptation and, if the stress is prolonged, apoptosis.[13] **DNL343** directly binds to and activates eIF2B, counteracting the inhibitory effect of phosphorylated eIF2 $\alpha$  and thus suppressing the downstream consequences of ISR activation.[9][14]





Click to download full resolution via product page

Caption: DNL343 mechanism of action within the Integrated Stress Response (ISR) pathway.

### **Biomarker Data & Analysis**

Effective biomarker strategies distinguish between pharmacodynamic (PD) markers that confirm target engagement and disease-related markers that reflect downstream effects on pathology.







Pharmacodynamic (PD) Biomarkers: These markers provide evidence of ISR inhibition. Key PD biomarkers for **DNL343** are downstream targets of ATF4, which are expected to decrease with treatment. Measurements are typically performed in accessible matrices like peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).[15]

Disease-Related Biomarkers: These markers are associated with the underlying neurodegenerative process. For ALS, key markers include indicators of neuronal injury and neuroinflammation. **DNL343** is expected to reduce these markers over time by mitigating cellular stress.

Table 1: Summary of Pharmacodynamic (PD) Biomarker Changes with DNL343



| Biomarker | Gene/Protei<br>n | Matrix      | Expected<br>Change | Reported<br>Finding                                                                            | Citation |
|-----------|------------------|-------------|--------------------|------------------------------------------------------------------------------------------------|----------|
| ATF4      | ATF4             | РВМС        | Decrease           | >60% reduction in protein levels in healthy volunteers.                                        | [8]      |
| CHAC1     | CHAC1            | PBMC, CSF   | Decrease           | Reduced<br>expression<br>demonstrated<br>in clinical<br>studies.                               | [16]     |
| GDF-15    | GDF15            | CSF, Plasma | Decrease           | Identified as a transcriptiona I target of ATF4 and modulated by DNL343 in preclinical models. | [1]      |
| TIMP-1    | TIMP1            | CSF         | Decrease           | Modulated by<br>DNL343 in<br>preclinical<br>models.                                            | [1]      |

Table 2: Summary of Disease-Related Biomarker Changes with **DNL343** 



| Biomarker | Description                              | Matrix      | Expected<br>Change | Reported<br>Finding                                                                                          | Citation |
|-----------|------------------------------------------|-------------|--------------------|--------------------------------------------------------------------------------------------------------------|----------|
| NfL       | Neurofilamen<br>t Light Chain            | CSF, Plasma | Decrease           | Reversal of elevated plasma NfL in preclinical models. Further analysis from clinical trials is anticipated. | [3][6]   |
| GFAP      | Glial Fibrillary<br>Acidic Protein       | CSF, Plasma | Decrease           | Reversal of<br>elevated<br>plasma GFAP<br>in preclinical<br>models.                                          | [1][3]   |
| UCHL1     | Ubiquitin C-<br>terminal<br>Hydrolase L1 | CSF         | Decrease           | Monitored as a biomarker of neuronal injury in clinical trials.                                              | [16]     |

### **Experimental Workflows and Protocols**

A generalized workflow for biomarker analysis from clinical samples is depicted below. It involves sample collection, processing to isolate the appropriate matrix and analyte, followed by quantitative analysis.





Click to download full resolution via product page

Caption: General experimental workflow for biomarker analysis from clinical samples.

# Protocol 1: ISR Biomarker Gene Expression Analysis in PBMCs by RT-qPCR

This protocol details the measurement of ISR-related gene expression (e.g., ATF4, CHAC1) from PBMCs.

- 1. Materials
- Blood collection tubes (containing EDTA or CPT)
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)



- RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)
- Reverse transcription kit (e.g., Invitrogen SuperScript IV VILO)
- qPCR master mix (e.g., Applied Biosystems TaqMan Fast Advanced)
- TaqMan Gene Expression Assays (for ATF4, CHAC1, and a housekeeping gene like GAPDH)
- Nuclease-free water
- 2. PBMC Isolation
- Collect whole blood into appropriate tubes.
- Within 2 hours of collection, dilute blood 1:1 with sterile PBS.
- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
- Collect the mononuclear cell layer and transfer to a new tube.
- Wash cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes. Repeat wash.
- Resuspend the cell pellet for RNA extraction.
- 3. RNA Extraction and cDNA Synthesis
- Extract total RNA from the PBMC pellet using a commercial kit according to the manufacturer's instructions.
- Assess RNA quantity and quality (e.g., using a NanoDrop spectrophotometer). A260/280 ratio should be ~2.0.



- Synthesize cDNA from 100-500 ng of total RNA using a reverse transcription kit as per the manufacturer's protocol.
- 4. qPCR Analysis
- Prepare the qPCR reaction mix: combine qPCR master mix, TaqMan gene expression assay, and nuclease-free water.
- Add 2-5 µL of diluted cDNA to each well of a 96-well plate.
- Add the qPCR reaction mix to each well.
- Run the plate on a real-time PCR instrument using a standard thermal cycling protocol.
- Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

## Protocol 2: Neurodegeneration Biomarker Analysis by Immunoassay

This protocol describes the measurement of soluble biomarkers like NfL and GFAP in CSF or plasma using a high-sensitivity immunoassay platform (e.g., ELISA or Simoa).

- 1. Materials
- CSF or plasma samples, stored at -80°C
- Commercial high-sensitivity immunoassay kit for the target of interest (e.g., NfL, GFAP)
- Microplate reader or specific instrument corresponding to the kit (e.g., Quanterix Simoa HD-X)
- Reagent reservoirs, pipette tips, and other standard lab equipment
- 2. Sample Preparation
- Thaw frozen CSF or plasma samples on ice.



- Centrifuge samples at 10,000 x g for 5 minutes at 4°C to pellet any debris.
- Use the supernatant for the assay. Avoid multiple freeze-thaw cycles.
- Dilute samples according to the immunoassay kit's instructions.
- 3. Immunoassay Procedure
- Follow the manufacturer's protocol precisely. This typically involves:
  - Preparing standard curves using the provided calibrators.
  - Adding standards, quality controls, and unknown samples to the microplate wells.
  - Incubating with detection antibodies and other reagents.
  - Performing wash steps to remove unbound components.
  - Adding a substrate that generates a measurable signal (colorimetric, chemiluminescent, or fluorescent).
- 4. Data Acquisition and Analysis
- Read the plate using the appropriate instrument.
- Generate a standard curve by plotting the signal intensity versus the concentration of the calibrators.
- Use the standard curve to interpolate the concentration of the biomarker in the unknown samples.
- Multiply the interpolated value by the sample dilution factor to obtain the final concentration.

## Protocol 3: eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This fluorescence-based assay provides a direct measure of eIF2B's ability to exchange GDP for GTP on its substrate, eIF2. It can be used to confirm the activating effect of **DNL343** in cell



lysates or with purified proteins.[17]

- 1. Materials
- Cell lysate or purified eIF2B and eIF2 proteins
- Fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP)
- Unlabeled GTP
- Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 2 mM MgCl<sub>2</sub>, 1 mM DTT
- Fluorescence microplate reader (Excitation/Emission ~488/520 nm)
- 2. Loading eIF2 with Fluorescent GDP
- Incubate purified eIF2 with a 2-fold molar excess of BODIPY-FL-GDP in assay buffer for 15 minutes at 30°C to allow for nucleotide loading.
- Remove unbound fluorescent GDP using a desalting column (e.g., Zeba Spin).
- The resulting eIF2-[BODIPY-FL-GDP] complex is now ready for the exchange assay.
- 3. GEF Activity Measurement
- In a 96-well black plate, add the eIF2-[BODIPY-FL-GDP] complex to the assay buffer.
- Add the source of eIF2B (cell lysate or purified protein) and the compound to be tested (DNL343 or vehicle control).
- Initiate the exchange reaction by adding a high concentration of unlabeled GTP (e.g., 1 mM final concentration).
- Immediately place the plate in a fluorescence microplate reader.
- Monitor the decrease in fluorescence intensity over time at 30°C. The rate of fluorescence decay is proportional to the GEF activity of eIF2B, as the fluorescent GDP is displaced by the non-fluorescent GTP.



- 4. Data Analysis
- Plot fluorescence intensity versus time for each condition.
- Calculate the initial rate of the reaction for each curve.
- Compare the rates between the vehicle-treated and DNL343-treated samples to determine the fold-activation of eIF2B by the compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 2. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that
  prevents and reverses the effects of neurodegeneration caused by the integrated stress
  response | eLife [elifesciences.org]
- 4. targetals.org [targetals.org]
- 5. The integrated stress response PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Denali Therapeutics Announces Positive Clinical Results and Regulatory Progress for Development Programs in Amyotrophic Lateral Sclerosis (ALS) - BioSpace [biospace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. Denali Therapeutics Reports Topline Results for DNL343 in Phase 2/3 ALS Trial [synapse.patsnap.com]







- 11. anygenes.com [anygenes.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Surviving Stress: Modulation of ATF4-Mediated Stress Responses in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienmag.com [scienmag.com]
- 15. Investigational eIF2B activator DNL343 modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. massgeneral.org [massgeneral.org]
- 17. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Biomarker Analysis for DNL343 Treatment Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390914#biomarker-analysis-for-dnl343-treatment-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com